
Spectroscopic Profile of 1-Nitro-2-
carboxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Nitro-2-carboxyanthraquinone

Cat. No.: B092283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-nitro-
2-carboxyanthraquinone (also known as 1-nitro-9,10-dioxoanthracene-2-carboxylic acid).

Due to the limited availability of a complete, cohesively published dataset for this specific

molecule, this guide synthesizes information from spectral databases and provides

comparative data from closely related anthraquinone derivatives. The experimental protocols

detailed herein are based on established methodologies for the analysis of substituted

anthraquinones.

Spectroscopic Data
The following tables summarize the available and inferred spectroscopic data for 1-nitro-2-
carboxyanthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Comparative)

A directly published ¹H NMR spectrum for 1-nitro-2-carboxyanthraquinone is not readily

available. However, analysis of related structures such as anthraquinone-2-carboxylic acid and

other substituted anthraquinones allows for a theoretical prediction of the proton chemical

shifts. The aromatic protons are expected to appear in the range of δ 7.5-8.5 ppm.

¹³C NMR Data
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The following ¹³C NMR spectral data is available from spectral databases.[1] The spectrum was

recorded on a Bruker WM-360 instrument. Specific details regarding the solvent and other

experimental parameters are not fully provided in the database entry. The chemical shifts for

related compounds like anthraquinone-2-carboxylic acid typically show signals for the

carboxylic acid carbon around 165-170 ppm and the carbonyl carbons of the anthraquinone

core between 180-190 ppm. Aromatic carbons resonate in the 120-150 ppm range.

Functional Group Expected Chemical Shift (ppm)

Carboxylic Acid (C=O) ~165-170

Anthraquinone (C=O) ~180-190

Aromatic Carbons ~120-150

Infrared (IR) Spectroscopy
The FT-IR spectrum of 1-nitro-2-carboxyanthraquinone is available in spectral databases,

recorded on a Bruker IFS 85 instrument. The characteristic absorption bands are summarized

below.

Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

Carboxylic Acid (O-H) Stretching 3300-2500 (broad)

Aromatic (C-H) Stretching 3100-3000

Carboxylic Acid (C=O) Stretching 1760-1690

Anthraquinone (C=O) Stretching ~1670

Nitro (N-O) Asymmetric Stretching 1550-1475

Nitro (N-O) Symmetric Stretching 1360-1290

Aromatic (C=C) Stretching 1600-1450

UV-Vis Spectroscopy
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A complete, published UV-Vis absorption spectrum for 1-nitro-2-carboxyanthraquinone in a

specified solvent is not readily available. However, the general characteristics of 2-substituted

anthraquinones suggest absorption maxima in the range of 330-360 nm.[2] For comparison,

the UV/Visible spectrum of the closely related 1-nitroanthraquinone has been recorded.[3] The

UV/Vis spectra of anthraquinone derivatives typically display multiple absorption bands in the

220-400 nm range, corresponding to π → π* and n → π* electronic transitions.[4]

Compound Class Solvent λmax (nm)

2-Substituted Anthraquinones Various 330 - 360

1-Nitroanthraquinone Not specified Multiple bands expected

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments, based on

standard practices for the analysis of anthraquinone derivatives.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a

frequency of 400 MHz or higher.

Sample Preparation: Dissolve approximately 5-10 mg of 1-nitro-2-carboxyanthraquinone
in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically

used as an internal standard (0 ppm).

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.
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¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or higher to achieve adequate signal-to-noise ratio.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID) to obtain the final spectrum.

FT-IR Spectroscopy
Infrared spectra should be recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

KBr Pellet Method: Mix a small amount of the sample (approx. 1 mg) with dry potassium

bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Processing: The acquired interferogram is subjected to a Fourier transform to produce the

infrared spectrum. A background spectrum of the empty sample compartment (or pure KBr

pellet) should be recorded and subtracted from the sample spectrum.
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UV-Vis Spectroscopy
The UV-Vis absorption spectrum should be recorded using a dual-beam UV-Vis

spectrophotometer.

Sample Preparation: Prepare a stock solution of 1-nitro-2-carboxyanthraquinone of a

known concentration in a spectroscopic grade solvent (e.g., ethanol, methanol, or

acetonitrile). From the stock solution, prepare a series of dilutions to find a concentration that

gives an absorbance reading between 0.1 and 1.0.

Acquisition:

Wavelength Range: 200-800 nm.

Cuvette: Use a 1 cm path length quartz cuvette.

Blank: Use the pure solvent as a reference in the second beam of the spectrophotometer

to record a baseline.

Analysis: The wavelength of maximum absorbance (λmax) and the corresponding

absorbance value are determined from the spectrum. The molar absorptivity (ε) can be

calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar

concentration, and l is the path length of the cuvette.

Visualizations
The following diagrams illustrate the general workflow for the synthesis and spectroscopic

analysis of a substituted anthraquinone like 1-nitro-2-carboxyanthraquinone.
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Caption: General workflow for the synthesis and spectroscopic characterization of 1-nitro-2-
carboxyanthraquinone.
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Caption: Logical flow of spectroscopic data integration for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Nitroanthraquinone-2-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/1-Nitroanthraquinone-2-carboxylic-acid
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_UV_Vis_Absorption_Spectrum_of_2_Nitroanthraquinone_in_Ethanol.pdf
https://webbook.nist.gov/cgi/inchi?ID=C82348&Mask=400
https://pmc.ncbi.nlm.nih.gov/articles/PMC4028466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4028466/
https://www.benchchem.com/product/b092283#spectroscopic-data-nmr-ir-uv-vis-of-1-nitro-2-carboxyanthraquinone
https://www.benchchem.com/product/b092283#spectroscopic-data-nmr-ir-uv-vis-of-1-nitro-2-carboxyanthraquinone
https://www.benchchem.com/product/b092283#spectroscopic-data-nmr-ir-uv-vis-of-1-nitro-2-carboxyanthraquinone
https://www.benchchem.com/product/b092283#spectroscopic-data-nmr-ir-uv-vis-of-1-nitro-2-carboxyanthraquinone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b092283?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

